N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide
Overview
Description
N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide is a complex organic compound that features a benzimidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid. The next step involves the introduction of the 4-chlorobenzyl group through a nucleophilic substitution reaction. Finally, the ethyl group is added via an alkylation reaction, and the formamide group is introduced through a formylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The benzimidazole core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions include various benzimidazole derivatives, amines, and substituted benzimidazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Its ability to interact with bacterial cell walls makes it a candidate for developing new antibiotics.
Medicine
In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit certain enzymes involved in cancer cell proliferation makes it a promising candidate for further research.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell death. In anticancer research, it inhibits enzymes such as topoisomerase, which are crucial for DNA replication in cancer cells. This inhibition prevents cancer cell proliferation and induces apoptosis.
Comparison with Similar Compounds
Similar Compounds
- {2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide
- {2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}formamide
- {2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide
Uniqueness
What sets N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide apart from similar compounds is its specific substitution pattern. The presence of the 4-chlorobenzyl group imparts unique electronic and steric properties, enhancing its reactivity and interaction with biological targets. This makes it particularly effective in applications where other similar compounds may not perform as well.
Properties
IUPAC Name |
N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-14-7-5-13(6-8-14)11-21-16-4-2-1-3-15(16)20-17(21)9-10-19-12-22/h1-8,12H,9-11H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYSDNCZWJYNBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CCNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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